molecular formula C12H9N B1428729 Carbazole D8 CAS No. 38537-24-5

Carbazole D8

Cat. No. B1428729
CAS RN: 38537-24-5
M. Wt: 175.25 g/mol
InChI Key: UJOBWOGCFQCDNV-PGRXLJNUSA-N
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Description

Carbazole D8, also known as Carbazole-1,2,3,4,5,6,7,8-d8, is a variant of the organic compound carbazole . It is a strong hydrogen bond acceptor and can form strong hydrogen bonds with other molecules . This property makes it useful in the synthesis of a variety of compounds, including heterocycles and polycyclic aromatic hydrocarbons . It also exhibits immense utility as a precursor to an assortment of dyes and pharmaceuticals .


Synthesis Analysis

The synthesis of carbazole derivatives has been a topic of interest in recent years . The carbazole core has been a focus due to its presence in several active pharmaceutical ingredients, functional materials, and a wide range of biologically active natural products . The continuous development of more efficient, more (regio-)selective and “greener” methodologies to access the carbazole core is thus imperative .


Molecular Structure Analysis

Carbazole D8 has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .


Physical And Chemical Properties Analysis

Carbazole D8 is a white to light yellow solid . It is insoluble in water but soluble in organic solvents . It has a molecular weight of 162.27 g/mol . Its boiling point is approximately 350-360°C (662-680°F), and its melting point is approximately 238-240°C (460-464°F) .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activities

Carbazole derivatives, including N-substituted carbazoles, are significant in heterocyclic chemistry and exhibit a wide range of biological activities. These activities include antimicrobial, antitumor, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, and neuroprotective properties. The therapeutic potential of N-substituted derivatives against neurological disorders and cell proliferation is particularly notable (Bashir, Bano, Ijaz, & Chaudhary, 2015).

Light Emitting Applications

Carbazole-based materials, especially those with donor-acceptor (D-A) structures, are crucial in light-emitting applications. These compounds are used in organic light-emitting diodes (OLEDs), with applications in thermally activated delayed fluorescence (TADF) and as host materials in phosphorescent OLEDs (Ledwon, 2019).

Physical and Structural Properties

Studies have shown that biofield energy treatment can significantly impact the physical, spectral, and thermal properties of carbazole. This includes changes in crystallite size, latent heat of fusion, and degradation temperature, suggesting potential applications in materials science (Trivedi, Branton, Trivedi, & Nayak, 2015).

Synthesis Techniques

Innovative synthesis techniques, such as Pd(II)-catalyzed di-o-olefination directed by the N-(2-pyridyl)sulfonyl group, have expanded the structural versatility of carbazole compounds. This method allows for the functionalization of carbazoles and related systems, underscoring its significance in synthetic chemistry (Urones, Gómez Arrayás, & Carretero, 2013).

Antioxidant and Cytotoxicity

Recent research has highlighted the antioxidant properties of carbazole and its derivatives, particularly in vitro antioxidant capacity and in vivo cytotoxicity. These properties make them promising candidates for further study in the field of medicinal chemistry (BORDEI (TELEHOIU), 2021).

Anticancer Agents

Carbazole alkaloids have been identified as potential novel cytotoxic agents. Derivatives of carbazole have shown significant in vitro cytotoxic activities against various cell lines, with certain compounds displaying high inhibitory activity on cancer cells but minimal effect on normal cells. This suggests their potential as lead compounds for novel anticancer therapies (Huang et al., 2021).

Neuroprotective Agents

N-substituted carbazole derivatives have shown promise as neuroprotective agents with potent anti-oxidative activity, potentially providing alternative strategies for treating central nervous system diseases like Alzheimer's (Zhu et al., 2013).

Safety And Hazards

Carbazole D8 should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn, and it should be used only in well-ventilated areas . In case of exposure, immediate medical attention is advised .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOBWOGCFQCDNV-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3N2)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazole D8

Synthesis routes and methods I

Procedure details

A solution of 0.805 g of 9-benzyl-5-methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole-4-carboxamide in 24 ml of carbitol was treated with 1.1 g of 5% palladium on carbon and was refluxed for 6 hours open to the air. After cooling, the solution was filtered thourough a pad of celite and the pad was washed with ethyl acetate. The filtrates were diluted with ether and washed four times with water and dried over magnesium sulfate and concentrated. The residue was chromatographed on silica gel using methanol/0-4% in dichloromethane to afford 0.166 g (28%) of debenzylated carbazole. ESIMS m/e 255 (M++1), 253 (M+−1) NMR (300 MHz, CDCl3): δ8.13 (br, 1H); 7.51 (d, J=8.1, 1H); 7.40 (t, J=7.6, 1H); 7.32 (d, J=7.2, 1H); 7.18 (d, J=7.8, 1H); 6.60 (d, J=8.0, 1H); 5.68 (br, 2H); 3.99 (s, 3H); 2.50 (s 3H).
Name
9-benzyl-5-methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole-4-carboxamide
Quantity
0.805 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Yield
28%

Synthesis routes and methods II

Procedure details

To an ampoule, Cu(I)Br (1 mmol), 2,2′-bipyridine (1 mmol), norbornene methylene bromide(NBMBr) (1 mmol) and styrene(St) (100 mmol) were added in 10 mL toluene. The heterogeneous mixture was placed under vacuum and degassed via a freeze-pump-thaw cycle thrice. After degassing, the reaction mixture in ampoule was stirred at 100° C. for 12 hrs. The macromonomer containing polystyrene segments (NBMPStBr) was precipitated from methanol. Polymer was dissolved in THF and reprecipitated from methanol three times. Number average molecular weight of (NBMPStBr) is 160000 and PDI is 1.28 (by GPC).
[Compound]
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
styrene(St)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 4 ml reaction vial equipped with a magnetic tumble stir disc under N2 atmosphere was charged (E)-methyl 3-cyclopropyl-2-methyl-3- (tosyloxy)acrylate 3-(E) (40.0 mg, 0.129 mmol), (3-(benzyloxy)phenyl)boronic acid 4 (32.3 mg, 0.142 mmol), palladium precatalyst 5 (5.96 mg, 6.44 µmol) and 1,3,5-trimethoxybenzene (2.17 mg, 0.013 mmol). ACN (1000 µl) and water (10 µl) were added and the mixture agitated to dissolve all solids. To a 40 ml vial was charged K3PO4 (2.12 g, 10.0 mmol) and water to dilute to 10 ml. The resulting 1 M aqueous K3PO4 solution was then sparged with N2 gas for 30 min in preparation for automated dispensing (387 µl, 0.387 mmol). Finally, to a 96-well sample dilution plate was charged 400 µl of a 9:1 mixture of acetonitrile and aqueous pH 3.5 ammonium formate buffer.
Quantity
142 μmol
Type
reactant
Reaction Step One
Quantity
13 μmol
Type
internal standard
Reaction Step Two
Name
CS(=O)(=O)O[Pd]1(<-P(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC2[Fe]C2C=CC=C2P(C2=CC=CC=C2)C2=CC=CC=C2)<-NC2=C(C=CC=C2)C2=CC=CC=C21
Quantity
6.44 μmol
Type
catalyst
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 μL
Type
solvent
Reaction Step Four
Quantity
129 μmol
Type
reactant
Reaction Step Five
Quantity
387 μmol
Type
reagent
Reaction Step Six
Name
Quantity
387 μL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

15 ml of acetone was poured into a 200 ml three-neck flask, and 1.62 g of 5-fluoroindole was dissolved therein. On the other hand, preparation of an oxidant solution was performed by dissolving 32.2 g of cupric chloride anhydrate and 12.9 g of water in 55 ml of acetone and agitating the mixture for 5 minutes. Then the prepared oxidant solution was dripped into the 5-fluoroindole solution for two hours and the resultant mixture solution was agitated for 5 hours at the temperature of 30° C. Color of the reaction solution changed from white to dark blue with slight heat generation. pH of the reaction solution was less than 1. After the end of the reaction, the reaction liquid was suction-filtered with a perforated funnel, and the filtrate was washed with acetone and then methanol and dried to obtain 1.04 g of 2,9,14-trifluoro-6,11-dihidro-5H-diindolo [2,3,-a:2′,3′-c] carbazole (5-fluoroindole trimer) (yield: 64%). The resultant trimer was pressure-molded with a tablet molding machine and the mold was cut into a piece with the diameter of 10 mm and thickness of 1 mm. A conductivity thereof was measured by the four terminal method and found to be 0.88 S/cm. The result of elemental analysis was: 3.
Quantity
1.62 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
32.2 g
Type
reactant
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
28
Citations
H Fromme, W Mi, T Lahrz, M Kraft… - Science of the Total …, 2018 - Elsevier
… Each indoor dust sample (0.2–0.5 g) was packed in a glass filter and spiked with 10 μl of 500 pg/μl 9H-carbazole-d8 and 36-CCZ-C 13 as surrogate standards. Samples were Soxhlet …
Number of citations: 53 www.sciencedirect.com
BE Hivick - 2019 - rave.ohiolink.edu
… Carbazole solution flows through an electrochemical flow cell, where it then enters into a tee junction and mixes with separately introduced carbazole-d8 solution. The combined mixture …
Number of citations: 2 rave.ohiolink.edu
B Bennett, SD Olsen - Organic Geochemistry, 2007 - Elsevier
… , hexane:toluene, 9:1, vol:vol, (carbazole-d8) and CH 2 Cl 2 (N-phenylcarbazole). Peak area … compounds were assumed to be one eg carbazole-d8 (internal standard) versus carbazole. …
Number of citations: 67 www.sciencedirect.com
DG Easley, TB Malloy, JA Curiale, KK Bissada - Organic Geochemistry, 2022 - Elsevier
… 1.0 µg/mL of carbazole-d8. Calibration solutions of lower concentration were made by serial dilution of the stock solutions with toluene containing 1.0 µg/mL of carbazole-d8. Calibration …
Number of citations: 3 www.sciencedirect.com
KH Lui, BAM Bandowe, SSH Ho, HC Chuang… - Environmental …, 2016 - Elsevier
… -D10, pyrene-D10, chrysene-D12, and benzo[ghi]perylene-D12), 40 μl of 2-deuterated-OPAH (benzophenone-D5, 9,10-anthraquinone-D8: 20 μg ml −1 ), and 40 μl carbazole-D8 (20 μg …
Number of citations: 60 www.sciencedirect.com
KF Ho, CC Chang, L Tian, CS Chan… - Environmental …, 2016 - Elsevier
… -D12, and benzo[ghi]perylene-D12 each), 50 μL of 2 deuterated-OPAH (20 μg/mL each of benzophenone-D5, 9,10-anthraquinone-D8), 2-naphthol-D7 (20 μg/mL), and carbazole-D8 (…
Number of citations: 38 www.sciencedirect.com
M Elsaid, R Ge, C Liu, D Maiti, H Ge - Angewandte Chemie, 2023 - Wiley Online Library
… (KIE) study was administered and a KIE value of 3.04 was observed, we have also observed the lack of H/D exchange at the C8 position of the product upon subjecting carbazole-d8 …
Number of citations: 2 onlinelibrary.wiley.com
L Fang, F Qiu, Y Li, S Wang, J DeGuzman… - Ecotoxicology and …, 2019 - Elsevier
Carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments. Human exposure to these compounds may …
Number of citations: 15 www.sciencedirect.com
KH Lui, BAM Bandowe, L Tian, CS Chan, JJ Cao… - Chemosphere, 2017 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) and their polar derivatives (oxygenated PAHs: OPAHs and azaarenes: AZAs) were characterized in fine particulates (PM 2.5 ) emitted from …
Number of citations: 65 www.sciencedirect.com
CE Rostad - Energy & fuels, 2005 - ACS Publications
… A deuterated reference standard for carbazole (carbazole-d8, NH, Cat. No. MD-2700, MD Isotopes, Rahway, NJ) produced a deprotonated molecular ion at m/z 174, which verified that …
Number of citations: 22 pubs.acs.org

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